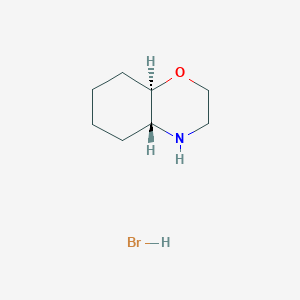

trans-Octahydro-2H-1,4-benzoxazine hydrobromide

Description

Properties

IUPAC Name |

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIRJOVRSAKRLY-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCO2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCO2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Stoichiometry and Conditions

Key reactants include:

-

Phenolic compounds : Bisphenol-A or 2-allylphenol (for functionalized derivatives).

-

Formaldehyde source : Paraformaldehyde is preferred due to its controlled release of formaldehyde.

Example Protocol :

p-Toluidine (0.1 mol), bisphenol-A (0.2 mol), and paraformaldehyde (0.4 mol) are mixed and heated to 110–135°C under inert conditions. The mixture forms a homogeneous liquid within 20–30 minutes, yielding a benzoxazine precursor with >85% purity.

Scalable Production Methods

For industrial applications, continuous processing in screw extruders or Banbury mixers is employed. These systems operate at 100–140°C with residence times of 15–30 minutes, achieving >80% conversion.

Hydrogenation to Octahydro Structure

The benzoxazine intermediate undergoes catalytic hydrogenation to saturate the heterocyclic ring, forming the octahydro backbone. This step is critical for establishing the trans stereochemistry.

Hydrogenation Conditions

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel under 5–120 psi H₂.

-

Solvents : Methanol or ethanol, which stabilize the intermediate and facilitate catalyst activity.

Example Protocol :

The benzoxazine (1 mol) is dissolved in ethanol and hydrogenated at 50–80°C under 60 psi H₂ using Pd/C (5 wt%). Reaction completion (6–12 hours) is confirmed via NMR, yielding trans-octahydro-2H-1,4-benzoxazine with >90% diastereomeric excess.

Stereochemical Control

The trans configuration is favored by:

-

Bulky substituents : Cyclohexyl groups in diaminocyclohexane limit ring puckering, directing hydrogen addition to the less hindered face.

-

Low-temperature hydrogenation : Slower kinetics enhance selectivity for the thermodynamically stable trans isomer.

Hydrobromide Salt Formation

The final step involves protonating the secondary amine of trans-octahydro-2H-1,4-benzoxazine with hydrobromic acid (HBr) to form the hydrobromide salt.

Acid-Base Reaction Protocol

-

Solvent : Anhydrous ethanol or methanol to prevent hydrolysis.

-

Stoichiometry : 1:1 molar ratio of base to HBr (48% aqueous).

Example Protocol :

trans-Octahydro-2H-1,4-benzoxazine (1 mol) is dissolved in ethanol, and HBr (1 mol) is added dropwise at 0–5°C. The mixture is stirred for 1 hour, yielding a white precipitate. Filtration and washing with cold ethanol afford the hydrobromide salt in 85–92% yield.

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 0–5°C | Minimizes salt dissociation |

| HBr Concentration | 48% aqueous | Ensures complete protonation |

Purification Techniques

-

Recrystallization : Ethyl ether or ethyl acetate removes residual HBr and oligomers.

-

Fractional crystallization : Separates trans isomer from cis contaminants using ethanol/water mixtures.

Industrial-Scale Optimization

Continuous Hydrogenation

Tubular reactors with immobilized Pd catalysts achieve throughputs of 50–100 kg/day. Key metrics:

Analytical Characterization

Final product quality is verified through:

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The benzoxazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

- Drug Development :

-

Serotonin Receptor Antagonism :

- Research indicates that derivatives of benzoxazines can exhibit significant antagonistic activities at serotonin receptors, particularly the 5-HT3 receptor. For instance, compounds structurally related to this compound have been evaluated for their ability to bind to these receptors and modulate neuroendocrine responses .

Compound Activity Ki (nM) Endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide 5-HT3 antagonist 0.019 Other derivatives Varies Varies - Anticancer Potential :

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Case Study 1: Serotonin Receptor Binding

A study evaluated various benzoxazine derivatives for their binding affinity at the 5-HT3 receptor using radiolabeled assays. This compound exhibited promising results comparable to established antagonists, suggesting its potential as a therapeutic agent for conditions like anxiety and nausea.

Case Study 2: Polymer Development

In another study focusing on polymer formulations, this compound was incorporated into epoxy resins. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional formulations, indicating its viability as an additive in high-performance applications.

Mechanism of Action

The mechanism of action of trans-Octahydro-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hydrobromide Salts in Pharmaceuticals

Hydrobromide salts are commonly employed to enhance solubility and bioavailability. Key comparisons include:

Key Observations :

Benzoxazines vs. Thiadiazoles and Oxathiins

and describe 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy-1,2,3-thiadiazoles) and benzo-1,4-oxathiins. These compounds differ in heteroatom composition (sulfur vs. oxygen/nitrogen in benzoxazines) and ring systems, leading to distinct reactivity and applications:

- Electronic Properties : The sulfur atom in thiadiazoles increases electrophilicity compared to benzoxazines, which may exhibit stronger hydrogen-bonding capacity due to oxygen and nitrogen .

Physicochemical and Supramolecular Properties

Supramolecular interactions, such as π-π stacking and hydrogen bonding, are critical for crystallization and stability. This suggests that the benzoxazine core may also engage in analogous non-covalent interactions, influencing its solid-state properties.

Pharmacological Potential

Unlike eletriptan and dextromethorphan hydrobromides, trans-Octahydro-2H-1,4-benzoxazine HBr’s biological activity remains uncharacterized in the provided evidence. However, morpholine and benzoxazine derivatives are often explored as intermediates in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules .

Biological Activity

Trans-Octahydro-2H-1,4-benzoxazine hydrobromide is a chemical compound belonging to the benzoxazine family, characterized by its unique heterocyclic structure containing both nitrogen and oxygen atoms. Its molecular formula is C₈H₁₆BrNO, and it is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's structure features a fully saturated octahydro framework, which contributes to its stability and reactivity. The presence of the hydrobromide ion enhances its solubility and may influence its interaction with biological systems. The synthesis typically involves cyclization reactions of appropriate precursors and the formation of the hydrobromide salt through reaction with hydrobromic acid.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Research indicates possible effects on cancer cell lines, warranting further investigation into its mechanisms of action.

- Neuropharmacological Effects : The compound may interact with serotonin receptors, influencing neurotransmission pathways .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activity or receptor functions, leading to various pharmacological effects. For instance, studies have shown that derivatives of benzoxazines can act as antagonists at serotonin receptors, which may relate to their potential use in treating mood disorders or gastrointestinal issues .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to other benzoxazine derivatives:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the benzoxazine class:

- Antimicrobial Studies : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a potential role for this compound in developing new antimicrobial agents .

- Anticancer Research : A study on benzoxazine derivatives indicated that modifications at specific positions on the benzoxazine ring could enhance anticancer properties. The introduction of functional groups at the 2-position was associated with increased activity against cancer cell lines .

- Neuropharmacological Investigations : Research evaluating the effects on serotonin receptors found that certain benzoxazine derivatives could effectively antagonize 5HT3 receptors, implicating their potential use in treating conditions related to serotonin dysregulation .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.